1-(Benzyloxy)-3-bromo-5-ethynylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11BrO |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-bromo-3-ethynyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11BrO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI Key |
GMGARXQWTUSXFC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyloxy 3 Bromo 5 Ethynylbenzene and Analogues
Regioselective Functionalization Approaches to Substituted Benzene (B151609) Rings
Achieving the specific 1,3,5-substitution pattern of the core benzene ring in the target molecule requires careful strategic planning. The directing effects of substituents already present on the ring govern the position of subsequent functionalizations.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, where a substituent on the aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. While the benzyloxy group is not a classical strong directing group for this purpose, related ether functionalities can influence lithiation reactions. For instance, the α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers via selective α-lithiation, can act as a directed metalation group (DMG), guiding a second lithiation to the ortho position of the aromatic ring. researchgate.net This approach creates a dianionic intermediate that can react with various electrophiles. researchgate.net
More broadly, directed functionalization strategies often employ stronger directing groups to install substituents in a controlled manner. Boron-based strategies, for example, provide a versatile route to regioselectively functionalized aromatics. gu.se By first installing a boryl group, which can be directed by other functionalities on the ring, subsequent reactions like halodeboronation can introduce a halogen at a specific site with high precision and often without the need for transition-metal catalysts. gu.se Such methods are integral to building complex substitution patterns that might be inaccessible through classical electrophilic aromatic substitution.
The synthesis of polysubstituted benzenes is highly dependent on the order in which substituents are introduced. openstax.org This is because existing groups on the ring either activate or deactivate it towards further electrophilic substitution and direct incoming groups to specific positions (ortho, para, or meta). openstax.orgmsu.edu
For a 1,3,5-trisubstituted pattern like that of the precursor to 1-(benzyloxy)-3-bromo-5-ethynylbenzene, a typical strategy involves starting with a meta-directing group. openstax.orgyoutube.com For example, one could begin with a nitro group, which is a strong meta-director. youtube.comyoutube.com Bromination of nitrobenzene (B124822) would then yield 3-bromonitrobenzene, and a second bromination would predominantly give 3,5-dibromonitrobenzene. Following the introduction of the bromine atoms, the nitro group can be chemically modified through a sequence of functional group interconversions: reduction to an amino group (–NH2), conversion to a diazonium salt (–N2+), and subsequent hydrolysis to a hydroxyl group (–OH). youtube.com Finally, the hydroxyl group can be converted to the desired benzyloxy ether. This multi-step sequence ensures the correct placement of all three substituents, a task that would be challenging in a different reaction order. openstax.orgyoutube.com
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition metal catalysis is indispensable for forming carbon-carbon bonds, particularly for connecting sp-hybridized carbon atoms (from alkynes) to sp2-hybridized carbons (of aryl rings).
The Sonogashira cross-coupling reaction is the premier method for synthesizing arylalkynes from aryl halides and terminal alkynes. libretexts.org The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is highly effective for coupling terminal alkynes with aryl bromides, making it the key final step in the synthesis of this compound from its dibrominated precursor, 1-(benzyloxy)-3,5-dibromobenzene. nih.govresearchgate.net The general transformation involves the reaction of the aryl bromide with the terminal alkyne in the presence of the catalytic system to form a new C(sp2)–C(sp) bond. libretexts.org
The efficiency and scope of the Sonogashira coupling are highly dependent on the catalytic system, particularly the choice of palladium catalyst and its associated ligands. libretexts.orgresearchgate.net Research has focused on developing more active and stable catalysts that can function under milder conditions and with a broader range of substrates.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Key Findings / Yields | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / DPEPhos | Cs₂CO₃ | DMSO | Not specified | Enables an efficient carbonylative Sonogashira coupling with yields up to 96%. organic-chemistry.org | organic-chemistry.org |
| Na₂PdCl₄ / cataCXium® PIntb | TMEDA | TMEDA | 80 | High turnover numbers (up to 14,100) and broad functional group tolerance. nih.gov | nih.gov |
| PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ | Water (with PTS amphiphile) | Room Temp. | First example of aryl bromide-alkyne coupling in water at room temperature without copper. ucsb.edu | ucsb.edu |
| Palladium on charcoal (Pd/C) | Not specified | Appropriate solvent choice | Not specified | Pd/C acts as an efficient heterogeneous catalyst for aryl bromides. nih.gov | nih.gov |
When a substrate contains multiple halogen atoms, as in the precursor 1-(benzyloxy)-3,5-dibromobenzene, controlling the selectivity of the coupling is critical. In this specific precursor, the two bromine atoms are chemically equivalent, so the primary challenge is achieving selective mono-alkynylation while avoiding the formation of the di-alkynylated side product. This is typically controlled by carefully managing the stoichiometry of the reagents, using one equivalent or slightly less of the terminal alkyne.
However, in more complex polyhalogenated systems where the halogens are not equivalent (e.g., a molecule with both bromo and chloro, or two non-equivalent bromo groups), both regioselectivity (which site reacts) and chemoselectivity (which type of halogen reacts) become paramount. The conventional reactivity order for halogens in cross-coupling is C–I > C–OTf > C–Br > C–Cl. Yet, recent advancements have shown that this order can be inverted through the rational design of phosphine (B1218219) ligands. nih.govacs.org For instance, a newly developed phosphine ligand with a C2-cyclohexyl group on an indole (B1671886) ring was used to invert the conventional chemoselectivity, demonstrating that the catalyst system can override the inherent reactivity of the C-X bonds. nih.govacs.org Similarly, in di-iodopurine systems, the choice of a monodentate phosphine ligand versus a bidentate one can completely switch the site of alkynylation from one position to another. rsc.org These findings highlight that the ligand architecture is a powerful tool for directing Sonogashira couplings in polyhalogenated arenes, enabling the synthesis of complex, selectively functionalized molecules. researchgate.netresearchgate.net
| Substrate Type | Catalyst / Ligand | Selectivity Outcome | Reference |
|---|---|---|---|
| Polyhalogenated Aryl Triflates | Pd catalyst with a C2-cyclohexyl indole phosphine ligand | Inversion of conventional chemoselectivity order (C–Br > C–Cl > C–OTf). nih.govacs.org | nih.govacs.org |
| 9-Substituted-2,8-diiodopurines | Pd(PPh₃)₄ (monodentate ligand) | Selective coupling at the C2-I bond. rsc.org | rsc.org |
| 9-Substituted-2,8-diiodopurines | Pd₂(dba)₃ with bidentate phosphine ligands | Switches selectivity to the C8-I bond. rsc.org | rsc.org |
| 5-Substituted-1,2,3-triiodobenzenes | Pd(PPh₃)₄ / CuI | Highly regioselective coupling at the less sterically hindered terminal C-I bonds. nih.gov | nih.gov |
Other Cross-Coupling Reactions Involving Aryl Bromides (e.g., Suzuki, Negishi, Heck, Stille)
The carbon-bromine bond in this compound is a key functional handle for molecular elaboration through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. Beyond the Sonogashira coupling of the ethynyl (B1212043) group, the aryl bromide moiety offers a distinct site for diversification.
The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, pairing an organohalide with an organoboron species, typically a boronic acid or ester. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov For a substrate like this compound, a palladium-catalyzed Suzuki coupling with an arylboronic acid would yield a tri-substituted benzene core. nih.govresearchgate.net The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle. nih.gov
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also typically using a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction was one of the first examples of a C-C bond-forming reaction demonstrated to proceed through a Pd(0)/Pd(II) cycle. wikipedia.org The reaction of this compound with an alkene, such as ethyl acrylate, would introduce a vinyl group at the C3 position of the benzene ring. nih.gov The stereoselectivity of the Heck reaction is often high, favoring the trans isomer. organic-chemistry.org
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are more reactive than their boron counterparts, which can be advantageous for less reactive aryl chlorides or for couplings at lower temperatures. A potential Negishi coupling of this compound with an alkylzinc halide would install an alkyl substituent.
The Stille coupling utilizes an organotin reagent as the nucleophilic partner. While effective, the toxicity of organotin compounds has led to a decline in its use compared to Suzuki and Negishi reactions. However, it remains a powerful tool, particularly in complex molecule synthesis where other methods may fail.
| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Bond | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | C-C (Aryl-Aryl, Aryl-Alkyl) | nih.gov |
| Heck | Alkene (e.g., R-CH=CH₂) | Palladium | C-C (Aryl-Vinyl) | wikipedia.org |
| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | C-C (Aryl-Alkyl, Aryl-Aryl) | nih.gov |
| Stille | Organotin (e.g., R-SnBu₃) | Palladium | C-C (Aryl-Aryl, Aryl-Vinyl) |
While palladium has historically dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and cost-effective alternative for the activation of aryl halides. acs.org Nickel catalysts exhibit unique reactivity and can facilitate transformations that are challenging for palladium, particularly in cross-electrophile couplings where two different electrophiles are coupled reductively. nih.gov
Nickel-catalyzed reductive cross-coupling allows for the direct formation of C(sp²)-C(sp³) bonds from aryl bromides and alkyl bromides, avoiding the pre-formation of organometallic reagents. acs.orgnih.gov These reactions typically employ a stoichiometric metallic reductant like manganese or zinc to maintain the nickel catalyst in its active low-valent state. nih.gov A proposed catalytic cycle often begins with the oxidative addition of the aryl bromide to a Ni(0) species to form an aryl-Ni(II)-bromide intermediate. nih.gov Following reduction and interaction with the second electrophile, the desired C-C bond is formed via reductive elimination. nih.gov
The choice of ligand is critical in nickel catalysis, influencing the stability, activity, and selectivity of the catalyst. Bidentate ligands such as 2,2′-bis(diphenylphosphanyl)-1,1′-binaphthalene (BINAP) or various bipyridine and spiro-bidentate-pyox ligands have proven effective in a range of transformations. acs.orgbohrium.com Theoretical studies suggest that electron-donating groups on the ligand can enhance catalytic activity by increasing the electron density on the nickel center. rsc.org
| Reaction Type | Coupling Partners | Key Reagents | Significance | Reference |
|---|---|---|---|---|
| Cross-Electrophile Coupling | Aryl Bromide + Alkyl Bromide | NiBr₂, Spiro-pyox ligand, Mn | Forms C(sp²)-C(sp³) bonds from two electrophiles. | nih.gov |
| Biaryl Synthesis | Aryl Bromide + Aryl Methyl Sulfide | Ni(COD)₂, BINAP, Mg | Couples aryl bromides with aryl thioethers. | acs.org |
| Photoredox/Nickel Dual Catalysis | Aryl Bromide + Alkyl Bromide | Ni(II) salt, Ir photocatalyst, Et₃N | Uses light and an amine as the terminal reductant, avoiding metal reductants. | acs.org |
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions. arizona.edu This strategy has been combined with transition metal catalysis, particularly nickel catalysis, to achieve novel and powerful functionalizations of aryl halides. nih.govresearchgate.net
In a typical Ni/photoredox dual catalytic cycle for aryl bromide functionalization, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and enters an excited state. nih.gov This excited-state photocatalyst can then engage in electron transfer. The cycle can proceed through various pathways. In one common mechanism, the Ni(0) catalyst undergoes oxidative addition with the aryl bromide to form a Ni(II)-aryl intermediate. nih.gov Concurrently, the photocatalyst may generate a radical from the coupling partner. This radical is then trapped by the Ni(II) complex to form a Ni(III) species, which undergoes reductive elimination to forge the new bond and generate a Ni(I) intermediate. This Ni(I) species is then reduced back to the active Ni(0) catalyst by the reduced form of the photocatalyst, completing both catalytic cycles. nih.gov
This dual catalytic approach enables the use of a wide range of coupling partners, including those derived from stable precursors like carboxylic acids, silicates, and acetals, which generate carbon-centered radicals under photoredox conditions. nih.govsemanticscholar.org The mildness of these reactions ensures high functional group tolerance, making the strategy suitable for the late-stage functionalization of complex molecules. researchgate.netnih.gov Photoredox catalysis offers a sustainable approach, leveraging light energy to drive reactions that might otherwise require harsh conditions. arizona.edu
Exploration of Reactivity Profiles and Mechanistic Pathways of 1 Benzyloxy 3 Bromo 5 Ethynylbenzene
Reactivity of the Terminal Alkyne Moiety in Cycloaddition Processes
The terminal ethynyl (B1212043) group is a cornerstone of "click chemistry," a concept introduced by Karl Barry Sharpless, celebrated for its high efficiency and specificity. researchgate.net This functionality readily participates in various cycloaddition reactions, enabling the construction of complex molecular architectures.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, renowned for its reliability and mild reaction conditions. beilstein-journals.orgnih.gov This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides with high regioselectivity. nih.gov The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate. nih.gov The versatility of CuAAC is demonstrated by its compatibility with a wide range of functional groups and its effectiveness in various solvents, including biomass-derived options like Cyrene™. beilstein-journals.org Research has shown that various copper(I) and copper(II) salts can catalyze this cycloaddition, with CuI often being a preferred choice. beilstein-journals.org The reaction can be performed under neat conditions or in solvents like dichloromethane, methanol, and water, although reaction rates may vary. unizar.esnih.gov
Detailed studies have explored the optimization of CuAAC reactions, including the use of different ligands and the impact of solvent choice. For instance, N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have demonstrated high activity, allowing for very low catalyst loadings. unizar.esnih.gov Furthermore, electrochemical methods have been developed to maintain the active Cu(I) oxidation state in the presence of air, enhancing the reaction's efficiency, particularly in bioconjugation applications. nih.gov
Table 1: Exemplary Conditions for CuAAC Reactions
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| CuI / Et₃N | Cyrene™ | 30 | 12 h | Good to Excellent | beilstein-journals.org |
| Cu(OAc)₂·H₂O | CH₃OH | 60 | 3.5 h - overnight | Variable | beilstein-journals.org |
| NHC-based Polynuclear Cu(I) | Neat | Room Temp | Minutes | Quantitative | unizar.es |
| Electrochemical (Cu•3) | - | - | 3 h | 90 | nih.gov |
This table presents a selection of reported conditions and should be considered illustrative. Actual reaction outcomes will depend on the specific substrates and precise conditions used.
For biological applications where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. nih.govmdpi.com This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide (B81097) to form a triazole. nih.govnih.gov While 1-(benzyloxy)-3-bromo-5-ethynylbenzene itself is not a strained alkyne, it can react with a strained cycloalkyne that has been functionalized with an azide. The reactivity in SPAAC is driven by the ring strain of the cycloalkyne, and research has focused on designing cyclononynes and other strained alkynes with enhanced stability and reactivity. researchgate.netnih.gov The reaction kinetics and regioselectivity of SPAAC can be influenced by secondary interactions within the reactants. rsc.org
The ethynyl group of this compound can also undergo cyclotrimerization to form a 1,3,5-trisubstituted benzene (B151609) ring. This transformation is typically catalyzed by transition metals. While specific examples involving this exact substrate are not prevalent in the provided search results, the general reactivity of terminal alkynes in such reactions is well-established. Additionally, the ethynyl group can participate in various annulation reactions, where it acts as a building block for the construction of fused ring systems. These reactions often proceed through metal-catalyzed cascade processes. researchgate.net
Transformations of the Aryl Bromide Functionality
The aryl bromide present in this compound offers another reactive handle for further molecular elaboration. This functionality can be transformed through several key reaction pathways.
Aryl halides are common precursors for the generation of aryl radicals. nih.govresearchgate.net These highly reactive intermediates can be generated from aryl bromides through various methods, including photoredox catalysis and the use of stoichiometric reagents. nih.gov Once formed, the aryl radical derived from this compound can participate in a range of synthetic transformations, such as C-C bond formation. Reductive dehalogenation, the replacement of the bromine atom with a hydrogen atom, can also be achieved using various reducing agents.
Table 2: Methods for Aryl Radical Generation from Aryl Halides
| Method | Key Features | Reference |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate single-electron transfer. | nih.gov |
| Stoichiometric Reagents | Employs reagents like AIBN/n-Bu₃SnH. | nih.gov |
| Base-Initiated Processes | Can promote halide elimination and subsequent radical formation. | researchgate.net |
This table provides a general overview of methods applicable to aryl halides.
Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. masterorganicchemistry.comyoutube.com However, for a classical SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In the case of this compound, the benzyloxy and ethynyl groups are not strongly activating for a standard SNAr mechanism.
An alternative mechanism for nucleophilic aromatic substitution on unactivated aryl halides is the benzyne (B1209423) mechanism. masterorganicchemistry.comyoutube.com This pathway involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. The formation of the benzyne requires a strong base and the presence of a proton on a carbon atom adjacent to the bromine. masterorganicchemistry.com While theoretically possible, the specific application of this mechanism to this compound would depend on the reaction conditions and the desired outcome. Research has also explored concerted SNAr mechanisms in specific heterocyclic systems. nih.gov
Stereoelectronic Effects of the Benzyloxy and Ethynyl Groups on Reaction Selectivity
The reactivity and selectivity of this compound in chemical transformations are intricately governed by the stereoelectronic properties of its constituent functional groups: the benzyloxy, bromo, and ethynyl moieties. The interplay of their inductive and resonance effects, coupled with steric influences, dictates the regioselectivity and stereoselectivity of reactions at the aromatic ring and the ethynyl group.
The benzyloxy group (–OCH₂C₆H₅) is generally considered an activating group in electrophilic aromatic substitution. The oxygen atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (–I). However, its lone pairs of electrons can participate in resonance with the benzene ring, leading to a potent electron-donating mesomeric effect (+M). This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. studymind.co.uklibretexts.org In the case of this compound, the positions ortho and para to the benzyloxy group are C2, C4, and C6.
The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect. However, like the benzyloxy group, it possesses lone pairs that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edu
In this compound, the benzyloxy group strongly activates the C2, C4, and C6 positions. The bromine at C3 also directs to its ortho (C2, C4) and para (C6) positions. The ethynyl group at C5 directs to the C2 position (meta to itself). Therefore, the directing effects of the benzyloxy and bromo groups are cooperative, strongly favoring electrophilic substitution at the C2, C4, and C6 positions, with the C4 position being sterically the most accessible. The position between two meta substituents is often sterically hindered, which would disfavor substitution at the C4 position if it were flanked by bulky groups. youtube.com
The conformational preference of the benzyloxy group can also play a role in reaction selectivity. Studies on benzyl (B1604629) derivatives suggest that the orientation of the substituent is often governed by minimizing steric repulsion between the heteroatom and the adjacent ring hydrogens. nih.gov This preferred conformation can influence the accessibility of the ortho positions to incoming reagents.
Computational Chemical Investigations into Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. For a molecule like this compound, computational methods can offer insights that are challenging to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
For instance, in palladium-catalyzed cross-coupling reactions, a common reaction type for aryl halides and alkynes, DFT calculations can be employed to map out the entire catalytic cycle. This includes key steps such as oxidative addition, alkyne insertion, and reductive elimination. DFT can determine the geometries of all intermediates and transition states along the reaction coordinate and calculate their corresponding free energies.
Table 1: Hypothetical DFT-Calculated Parameters for a Sonogashira Coupling Reaction of this compound
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Geometric Parameters |
| Oxidative Addition | Pd(0)L₂ + Ar-Br → [Ar-Pd(II)L₂-Br] | TS1: +15.2 | Pd-Br bond forming, C-Br bond breaking |
| Int1: -5.6 | Pd-Br: 2.5 Å, Pd-C: 2.0 Å | ||
| Alkyne Coordination | Int1 + R-C≡CH → [Ar-Pd(II)L(R-C≡CH)-Br] | TS2: +8.1 | Pd-alkyne bond forming |
| Int2: -2.3 | Pd-C(alkyne): 2.2 Å | ||
| Migratory Insertion | Int2 → [Ar-C(R)=C(H)-Pd(II)L-Br] | TS3: +12.5 | C-C bond forming, Pd-C(aryl) bond breaking |
| Int3: -10.8 | Newly formed C-C: 1.5 Å | ||
| Reductive Elimination | Int3 → Ar-C(R)=C(H) + Pd(0)L + HBr | TS4: +21.4 | C-H and Pd-Br bonds forming, Pd-C bonds breaking |
| Products: -35.7 |
Note: This table is illustrative and based on general knowledge of Sonogashira coupling mechanisms. The values are not from actual calculations on this compound.
Molecular Dynamics and Conformational Analysis of Reactive Intermediates
Molecular dynamics (MD) simulations can provide a dynamic picture of chemical processes, including the conformational behavior of molecules and reactive intermediates in solution. ethz.ch For reactive intermediates derived from this compound, MD simulations can explore their conformational landscape and identify the most stable geometries.
The conformational flexibility of the benzyloxy group is a key feature that can be investigated using MD. The rotation around the C-O and O-CH₂ bonds can lead to various conformers, and MD simulations can determine their relative populations and the energy barriers for interconversion. rsc.org This information is crucial as the orientation of the benzyloxy group can influence the steric environment around the reactive centers of the molecule.
In the context of a reaction, MD simulations can be used to study the behavior of a reactive intermediate, such as a palladium complex formed during a cross-coupling reaction. The simulation can reveal how the solvent molecules arrange around the intermediate and how the flexible benzyloxy group interacts with the catalytic center and other reactants. Nonadiabatic molecular dynamics simulations have been used to study energy transfer in related phenylene ethynylene systems, highlighting the role of the ethynyl linkage in these processes. nih.gov
Table 2: Illustrative Conformational Analysis Data for a Reactive Intermediate
| Dihedral Angle | Potential Energy Minimum (kcal/mol) | Population (%) |
| C(ring)-O-CH₂-C(benzyl) | -2.5 (gauche) | 65 |
| 0.0 (anti) | 35 | |
| O-CH₂-C(benzyl)-C(ortho) | -1.8 | 80 |
| +0.5 | 20 |
Note: This table is a hypothetical representation of data that could be obtained from a conformational analysis study.
By combining DFT calculations for the energetics of reaction pathways with MD simulations for the dynamic behavior of intermediates, a comprehensive understanding of the reactivity of this compound can be achieved. These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new synthetic methodologies.
Advanced Characterization and Analytical Techniques in Research on 1 Benzyloxy 3 Bromo 5 Ethynylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 1-(benzyloxy)-3-bromo-5-ethynylbenzene, providing definitive evidence of its constitution.
¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the ethynyl (B1212043) proton, the aromatic protons on the central phenyl ring, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the benzyl ether's phenyl ring. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and bromine causing characteristic shifts.
¹³C NMR Spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. The spectrum for this compound would show distinct signals for the acetylenic carbons, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons bonded to the bromo, ethynyl, and benzyloxy groups), the methylene carbon, and the carbons of the benzyl group's phenyl ring.
While specific experimental spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of its functional groups and data from structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory.
¹H NMR (in CDCl₃)| Proton Type | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Ethynyl H | ~3.1 | Singlet (s) | Characteristic shift for a terminal alkyne proton. |
| Aromatic H (central ring) | ~7.0 - 7.4 | Multiplets (m) or singlets (s) | Three distinct protons on the 1,3,5-trisubstituted ring. Their exact shifts and couplings depend on the combined electronic effects of the substituents. |
| Methylene H (-O-CH₂-Ph) | ~5.1 | Singlet (s) | Characteristic signal for benzylic protons attached to an oxygen atom. |
¹³C NMR (in CDCl₃)
| Carbon Type | Predicted δ (ppm) | Notes |
|---|---|---|
| Acetylenic C (C≡CH) | ~78 | The carbon bearing the proton. |
| Acetylenic C (Ar-C≡) | ~82 | The carbon attached to the aromatic ring. |
| Aromatic C (C-Br) | ~123 | Quaternary carbon attached to bromine. beilstein-journals.org |
| Aromatic C (C-H) | ~118 - 132 | Signals for the three CH carbons on the central ring. |
| Aromatic C (C-O) | ~158 | Quaternary carbon attached to the benzyloxy group, shifted downfield by oxygen. |
| Methylene C (-O-CH₂-Ph) | ~71 | Characteristic shift for a benzylic ether carbon. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. This technique is crucial for confirming the molecular formula of this compound, C₁₅H₁₀BrO.
A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.
HRMS also provides information about the molecule's structure through analysis of its fragmentation patterns under techniques like Electrospray Ionization (ESI). Common fragmentation pathways would likely include cleavage of the benzyl group or the bromine atom.
Table 2: Predicted HRMS Data for this compound Predicted data based on the molecular formula C₁₅H₁₀BrO.
| Ion | Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M(⁷⁹Br)]⁺ | C₁₅H₁₀⁷⁹BrO | 284.9964 | Molecular ion containing the ⁷⁹Br isotope. |
| [M(⁸¹Br)]⁺ | C₁₅H₁₀⁸¹BrO | 286.9944 | Molecular ion containing the ⁸¹Br isotope. Appears at M+2 with ~100% relative abundance to M. |
| [M-C₇H₇]⁺ | C₈H₃BrO | 193.9389 | Represents the loss of the benzyl group (tropylium cation fragment is common). |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" by identifying the functional groups present.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands confirming the key structural motifs. The most diagnostic signals would be from the alkyne group. Raman spectroscopy, while providing similar information, is particularly sensitive to non-polar, symmetric bonds and would be effective in identifying the C≡C stretch.
Table 3: Predicted IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| ≡C-H Stretch | ~3300 | Strong, Sharp | Terminal Alkyne |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Aromatic Rings |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Methylene (-CH₂-) |
| C≡C Stretch | ~2110 | Weak to Medium | Alkyne |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | Aromatic Rings |
| C-O-C Asymmetric Stretch | ~1250 | Strong | Aryl-Alkyl Ether |
Chromatographic Methods for Separation and Purity Determination (e.g., GC, HPLC, Flash Chromatography)
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.
Flash Chromatography is a preparative technique widely used to purify organic compounds from reaction mixtures. In the synthesis of this compound, flash chromatography over a silica (B1680970) gel stationary phase would be the primary method for isolating the desired product from starting materials, by-products, and catalysts. mdpi.com The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is optimized to achieve efficient separation.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are analytical techniques used to determine the purity of the final compound. By developing a suitable method (selecting the appropriate column, mobile/carrier phase, and detector), a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time of this peak serves as an identifying characteristic under specific analytical conditions.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a single, high-quality crystal of this compound must first be grown.
If suitable crystals are obtained, the X-ray diffraction experiment provides an electron density map from which the exact position of each atom (excluding hydrogen, which is typically inferred) can be determined. nih.gov This analysis yields a wealth of structural information, including:
Unambiguous confirmation of the atomic connectivity.
Precise bond lengths and bond angles , confirming details like the geometry of the benzene (B151609) ring and the alkyne.
Torsional angles , which describe the conformation of the flexible benzyloxy group relative to the central phenyl ring.
Intermolecular interactions in the crystal lattice, such as π-stacking or halogen bonding, which define the supramolecular architecture.
While an experimental crystal structure for this specific molecule is not reported in the searched literature, analysis of related structures shows that such data provides conclusive proof of the molecular framework. nih.gov
Synthetic Applications of 1 Benzyloxy 3 Bromo 5 Ethynylbenzene in Complex Molecule Assembly
Utility as a Versatile Building Block for Diverse Organic Scaffolds
1-(Benzyloxy)-3-bromo-5-ethynylbenzene serves as a highly adaptable building block in organic synthesis, enabling the construction of a wide array of complex molecular frameworks. Its trifunctional nature, featuring a benzyloxy group, a bromine atom, and an ethynyl (B1212043) group, allows for selective and sequential reactions. This controlled reactivity is crucial for the systematic assembly of intricate organic structures. The ethynyl group can participate in various coupling reactions, such as Sonogashira, Glaser, and Click reactions, to form carbon-carbon and carbon-heteroatom bonds. The bromine atom provides a handle for cross-coupling reactions like Suzuki, Stille, and Heck couplings, as well as for lithiation and Grignard reagent formation. The benzyloxy group often serves as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization.
The strategic placement of these three functional groups on the benzene (B151609) ring allows for regioselective transformations. For instance, the differential reactivity of the bromo and ethynyl groups enables chemists to perform a coupling reaction at one site while leaving the other intact for a subsequent transformation. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient and controlled synthesis of polysubstituted aromatic compounds.
Precursor in the Synthesis of Conjugated Systems and Polyaromatic Architectures
The presence of the ethynyl group makes this compound a key precursor for the synthesis of conjugated systems and polyaromatic hydrocarbons (PAHs). The rigid, linear geometry of the acetylene (B1199291) unit is ideal for extending π-conjugation, a critical feature for materials with interesting electronic and photophysical properties.
Through iterative Sonogashira coupling reactions, the ethynyl group can be coupled with various aryl or vinyl halides to construct extended conjugated oligomers and polymers. The bromo substituent on the aromatic ring can also participate in these coupling reactions, allowing for the formation of branched or two-dimensional conjugated networks. The benzyloxy group can be retained to modulate solubility and processing characteristics of the final materials or can be cleaved to introduce hydroxyl groups, which can influence the electronic properties and intermolecular interactions of the conjugated system.
Furthermore, intramolecular cyclization reactions involving the ethynyl group can lead to the formation of larger polyaromatic systems. For example, transition-metal-catalyzed cyclization reactions can be employed to construct naphthalene, anthracene, or even more complex fused aromatic ring systems.
Role in the Construction of Heterocyclic Compounds (e.g., Benzofurans, Siloles)
This compound is a valuable starting material for the synthesis of various heterocyclic compounds, most notably benzofurans. jocpr.comorganic-chemistry.org The synthesis of 2-substituted benzofurans can be achieved through a one-pot palladium-catalyzed process involving the coupling of the ethynyl group with 2-chlorophenols. organic-chemistry.org The reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization. The benzyloxy and bromo groups on the starting material can be further functionalized to create a diverse library of substituted benzofurans. These compounds are of significant interest due to their prevalence in natural products and their wide range of biological activities. nih.gov
In addition to benzofurans, this building block can be utilized in the synthesis of other heterocyclic systems. For example, reaction of the ethynyl group with silyl-containing reagents can lead to the formation of siloles, which are silicon-containing analogues of cyclopentadiene. These compounds have gained attention for their potential applications in electronic devices due to their unique photophysical properties.
Strategic Intermediate in Medicinal Chemistry Research for Advanced Molecular Design
The structural motifs present in this compound make it a strategically important intermediate in medicinal chemistry for the design and synthesis of advanced molecules with potential therapeutic applications. The ability to selectively functionalize the three distinct reactive sites on the molecule allows for the creation of diverse and complex molecular architectures that can be tailored to interact with specific biological targets.
Synthesis of Novel Substituted Benzyloxy Ether Compounds
The benzyloxy group in this compound can be the basis for synthesizing a variety of novel substituted benzyloxy ether compounds. The term "benzyloxy" itself refers to the benzyl (B1604629) group (a benzene ring attached to a CH2 group) connected to an oxygen atom. This moiety is present in numerous biologically active molecules. nih.gov By utilizing the reactivity of the bromo and ethynyl groups, medicinal chemists can introduce a wide range of substituents onto the aromatic ring, thereby modifying the steric and electronic properties of the benzyloxy ether.
For example, the bromo group can be replaced with various aryl, alkyl, or heterocyclic groups through cross-coupling reactions. The ethynyl group can be transformed into other functional groups or used as a point of attachment for larger molecular fragments. This versatility allows for the systematic exploration of the structure-activity relationships of benzyloxy ether-containing compounds, which is a crucial aspect of drug discovery.
Access to Bioactive Molecular Frameworks via Convergent Synthesis
Convergent synthesis is a powerful strategy in which complex molecules are assembled from several smaller, pre-synthesized fragments. This compound is an ideal building block for such an approach. The bromo and ethynyl groups serve as orthogonal handles for coupling with different molecular fragments.
For instance, one fragment can be attached via a Sonogashira coupling at the ethynyl position, while a second, distinct fragment can be introduced via a Suzuki or Stille coupling at the bromo position. This convergent approach allows for the rapid generation of a library of analogues for biological screening. The benzyloxy group can either be a key pharmacophoric feature or a protected phenol that can be deprotected in the final steps to reveal a hydrogen-bond donor, which can be critical for binding to a biological target. This strategy has been employed in the synthesis of various classes of bioactive molecules, including potential enzyme inhibitors and receptor modulators.
Applications in Materials Science and Polymer Chemistry
The unique combination of a reactive ethynyl group and a polymerizable or cross-linkable bromo group makes this compound a valuable monomer in materials science and polymer chemistry. The ethynyl group can undergo polymerization through various methods, including transition-metal-catalyzed polymerization and oxidative coupling, to produce poly(phenylene ethynylene)s (PPEs). These polymers are known for their high thermal stability, excellent mechanical properties, and interesting photophysical characteristics, making them suitable for applications in light-emitting diodes (LEDs), sensors, and as high-performance thermosetting resins. rsc.org
The presence of the bromo- and benzyloxy- substituents on the repeating unit of the polymer allows for post-polymerization modification. This enables the fine-tuning of the polymer's properties, such as solubility, processability, and functionality. For example, the bromo group can be used to graft side chains onto the polymer backbone, leading to the formation of graft copolymers with unique morphologies and properties. The benzyloxy group can be cleaved to introduce hydroxyl groups, which can enhance the polymer's hydrophilicity or serve as sites for further chemical reactions.
Below is a table summarizing the synthetic applications of this compound and the resulting compound classes.
| Application Area | Key Reaction Types | Resulting Compound Classes/Architectures |
| Versatile Building Block | Sonogashira, Suzuki, Stille, Heck, Glaser, Click reactions, Lithiation | Polysubstituted aromatic compounds |
| Conjugated Systems | Iterative Sonogashira coupling, Intramolecular cyclization | Conjugated oligomers and polymers, Polyaromatic hydrocarbons |
| Heterocyclic Synthesis | Palladium-catalyzed coupling and cyclization | Benzofurans, Siloles |
| Medicinal Chemistry | Cross-coupling reactions, Convergent synthesis | Substituted benzyloxy ethers, Bioactive molecular frameworks |
| Materials Science | Polymerization (e.g., of the ethynyl group), Post-polymerization modification | Poly(phenylene ethynylene)s, Graft copolymers |
Future Research Directions and Emerging Methodologies for Aryl Halides with Benzyloxy and Ethynyl Functionalities
Development of Sustainable and Eco-Friendly Synthetic Transformations
A significant push in modern chemistry is the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. For aryl halides like 1-(benzyloxy)-3-bromo-5-ethynylbenzene, future efforts will likely focus on replacing traditional, often harsh, reaction conditions with more sustainable alternatives.
Key areas of development include:
Photoredox Catalysis: These methods use light to drive chemical reactions, often under mild conditions. purdue.edu For aryl halides, photoredox catalysis offers a transition metal-free approach for transformations like phosphonations, reducing reliance on potentially toxic or expensive metals. purdue.edu The use of organocatalysts such as 10H-phenothiazine (PTZ) can facilitate the reduction of aryl halides to generate aryl radicals, which then couple with various partners. purdue.edu
Metal-Free Reactions: Eliminating transition metals entirely from synthetic steps is a primary goal for green chemistry. Research into catalyst-free methods, such as the hexadehydro-Diels-Alder (HDDA) reaction for synthesizing fused aryl halides, demonstrates the potential for constructing C-C and C-X bonds without metal catalysts, auxiliary agents, or inert atmospheres. chu.edu.cn
Benign Solvents and Reagents: The use of hazardous solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is a major environmental concern. Future methodologies will prioritize the use of greener solvents such as acetone (B3395972) or dimethyl carbonate (DMC). nih.gov Additionally, employing eco-friendly and readily available reagents, like using thiourea (B124793) dioxide as a sulfur dioxide surrogate for synthesizing sulfonic acids from halides, represents a move towards more sustainable processes. rsc.org
| Transformation | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Sustainable Method |
|---|---|---|---|
| Phosphonation | Harsh reductants (e.g., in liquid ammonia) | Photoredox catalysis with organocatalysts (e.g., PTZ) purdue.edu | Milder conditions, avoids caustic reagents, better functional group tolerance. purdue.edu |
| C-C and C-X Bond Formation | Transition-metal catalyzed cross-coupling | Hexadehydro-Diels-Alder (HDDA) reaction chu.edu.cn | Metal-free, no additives needed, high atom economy. chu.edu.cn |
| C-H Arylation | Use of undesirable solvents (e.g., NMP) nih.gov | Ruthenium-catalysis in greener solvents (e.g., DMC, acetone) nih.gov | Reduced environmental impact, lower catalyst loading, faster reaction times. nih.gov |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
While metal-free systems are ideal, transition metal catalysis remains a cornerstone of organic synthesis. The future in this domain lies in creating novel catalytic systems that offer unprecedented control over selectivity and efficiency, particularly for multifunctional molecules like this compound, where chemoselectivity between the bromo and ethynyl (B1212043) groups is critical.
Dual-Catalytic Systems: A promising frontier is the use of two distinct catalysts that work in concert to achieve a desired transformation. For example, a dual system featuring a Nickel (Ni) catalyst to activate the aryl halide and a Cobalt (Co) co-catalyst to activate an alkyl electrophile enables cross-electrophile couplings under mild conditions. chemrxiv.org This approach is tolerant of numerous functional groups and can be used in one-pot, three-component reactions. chemrxiv.org
Ligand-Free Catalysis: The ligands used in metal-catalyzed reactions are often expensive, sensitive, and difficult to separate from the product. rsc.org Developing ligand-free catalytic systems, such as using palladium acetate (B1210297) (Pd(OAc)₂) without supporting ligands for Suzuki reactions, offers a more cost-effective, recyclable, and industrially applicable alternative. rsc.org These systems have shown success in coupling both aryl bromides and chlorides. rsc.org
Nickel-Catalyzed Cross-Electrophile Coupling: Nickel catalysis has seen significant growth for its ability to couple various electrophiles. orgsyn.org Innovations include the development of new ligand motifs like Pyridyl-2-carboxamidine (PyCam) derivatives that are effective for challenging substrates, including heteroaryl halides. orgsyn.org Dual-ligand strategies, combining different types of ligands, have also been shown to produce synergistic effects, leading to improved cross-coupling selectivity. acs.org
Integration with Automation and Flow Chemistry for Scalable Synthesis
The transition from laboratory-scale discovery to industrial-scale production requires robust and scalable synthetic methods. Automation and continuous flow chemistry are key enabling technologies that promise to revolutionize the synthesis of complex molecules.
Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, higher yields, and reduced waste. researchgate.net For reactions involving polyfunctional substrates, flow chemistry can offer a selectivity advantage. acs.org
Automated Synthesis Platforms: The integration of flow reactors with automated systems for purification (e.g., in-line flash chromatography) allows for the continuous synthesis and isolation of pure products. acs.org Such systems can run for extended periods, enabling the production of gram-per-hour quantities of target compounds with high purity. acs.org
AI and Machine Learning: The future of chemical synthesis will see a greater fusion of hardware and software. nih.gov Automated platforms can be controlled by algorithms that not only execute synthetic procedures but also optimize them in real-time. researchgate.net Artificial intelligence (AI) can be used to design synthetic routes, which are then carried out by robotic systems, accelerating the discovery and production of new molecules. researchgate.netthieme-connect.com This approach allows for rapid screening of reaction conditions and the creation of large compound libraries. researchgate.net
| Technology | Core Principle | Key Advantages | Relevant Applications |
|---|---|---|---|
| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. researchgate.net | Precise control, enhanced safety, higher yields, scalability. researchgate.netacs.org | Multistep synthesis, reactions with hazardous intermediates. researchgate.net |
| Automated In-line Purification | Integration of purification units (e.g., chromatography) directly into the flow path. acs.org | Continuous isolation of pure product, reduced manual labor. acs.org | High-throughput synthesis and screening. researchgate.net |
| AI-Informed Synthesis | Use of AI and machine learning to design and optimize synthetic routes. thieme-connect.com | Accelerated discovery, efficient optimization, digital storage of synthetic recipes. nih.gov | Pharmaceutical compound synthesis, materials discovery. researchgate.net |
Predictive Computational Design for Tailored Molecular Properties
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work, thereby saving time and resources. For aryl halides with diverse functionalities, computational methods can help design molecules with specific electronic, optical, or material properties.
Mechanism and Reactivity Studies: Density Functional Theory (DFT) and other computational methods are used to investigate reaction mechanisms. For example, computational studies can elucidate the competitive pathways in reactions of aryl benzyl (B1604629) ethers, such as chu.edu.cnchemrxiv.org-Wittig rearrangements versus dearomatization reactions, by modeling the stability of intermediates and transition states. acs.org
Designing Functional Materials: Atomic-scale computer simulations can accelerate the design and discovery of new materials. anl.gov By modeling how the structure of a molecule affects its properties, researchers can predict which compounds are promising candidates for applications like solar cells or other electronic devices. anl.gov This is particularly relevant for designing π-extended systems where orbital overlap and electronic delocalization are key. acs.org
Predicting Drug-Target Interactions: In medicinal chemistry, computational models, including deep learning, are used to predict how a molecule might interact with a biological target. rsc.org This allows for the in silico screening of virtual compound libraries to identify promising candidates for further synthesis and testing.
Design and Synthesis of Advanced Multifunctional Materials
The distinct functionalities of this compound—a site for cross-coupling (bromo group), a point for polymerization or further functionalization (ethynyl group), and a bulky solubilizing/protecting group (benzyloxy)—make it an ideal building block for advanced materials.
π-Extended Macrocycles: The ethynyl and bromo groups are perfectly suited for use in Sonogashira cross-coupling reactions, a key method for generating sp–sp² carbon–carbon bonds. rsc.org This allows for the synthesis of complex aromatic compounds, oligomers, and polymers. rsc.org On-surface synthesis (OSS) techniques using aryl halide precursors can lead to the formation of novel structures like planarized cycloparaphenylenes (CPPs), where enhanced π-electron delocalization leads to interesting electronic properties. acs.org
Organic Electronics: Aryl halides are foundational precursors for a wide range of functional materials used in organic electronics. rsc.org The ability to systematically modify the structure through cross-coupling reactions allows for the fine-tuning of properties required for applications in semiconductors and light-emitting diodes.
Biologically Active Scaffolds: The aryl halide motif is present in numerous biologically active compounds and pharmaceuticals. The 1-benzyl-5-bromoindolin-2-one scaffold, for instance, has been used to develop novel anticancer agents. nih.gov The versatile reactivity of compounds like this compound allows for its incorporation into complex molecular architectures designed to interact with biological targets like VEGFR-2. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Benzyloxy)-3-bromo-5-ethynylbenzene, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of a benzyloxy-substituted benzene precursor and (2) introduction of the ethynyl group.
- Bromination : Use N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under mild conditions (0–25°C) to achieve regioselective bromination at the meta position relative to the benzyloxy group .
- Ethynylation : Employ a Sonogashira coupling reaction between a bromoarene intermediate and trimethylsilylacetylene (TMSA), followed by desilylation. Optimize conditions using Pd(PPh₃)₄ as a catalyst, CuI as a co-catalyst, and a mixture of THF/Et₃N (3:1) at 60°C for 12 hours. Purify via column chromatography (silica gel, hexane/EtOAc 9:1) to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR : A singlet at δ ~3.1–3.3 ppm for the ethynyl proton and aromatic protons split into distinct patterns due to substituent effects (e.g., benzyloxy protons at δ ~4.9–5.1 ppm as a singlet) .
- ¹³C NMR : Signals at δ ~70–85 ppm for sp-hybridized carbons (C≡C) and δ ~115–135 ppm for aromatic carbons. The bromine atom induces deshielding of adjacent carbons .
- IR Spectroscopy : A sharp absorption band at ~2100–2150 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (C-O-C stretch of the benzyloxy group) .
Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the aryl ring and facilitating oxidative addition in Pd-catalyzed reactions (e.g., Suzuki or Sonogashira couplings). The ethynyl group serves as an electron-rich site for nucleophilic attack. For example, in Sonogashira couplings, use Pd(dba)₂/XPhos as a catalytic system in DMF at 80°C to couple with aryl iodides .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions (e.g., homocoupling or alkyne oligomerization) during Sonogashira coupling involving the ethynyl group?
- Methodological Answer :
- Precatalyst Selection : Use PdCl₂(PPh₃)₂ with CuI to suppress alkyne homocoupling.
- Additives : Introduce 1–2 equiv. of NEt₃ or piperidine to stabilize the Pd(0) intermediate and reduce oxidative side reactions.
- Solvent Optimization : Replace polar solvents (DMF) with toluene/NEt₃ mixtures to minimize alkyne polymerization .
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient regions.
- Compare activation energies for bromination at the para vs. ortho positions relative to the ethynyl group. Studies on analogous compounds show that electron-withdrawing groups (Br) direct incoming electrophiles to meta positions .
Q. What experimental approaches resolve contradictions in reported reaction yields for nucleophilic aromatic substitution (SNAr) at the bromine site?
- Methodological Answer :
- Variable Screening : Systematically test solvents (DMSO vs. DMF), temperatures (80°C vs. 120°C), and nucleophiles (e.g., amines vs. thiols). For example, DMSO increases reaction rates due to its high polarity, but may promote decomposition at elevated temperatures .
- In Situ Monitoring : Use HPLC or ¹H NMR to track intermediate formation and identify side products (e.g., dehalogenation or ether cleavage) .
Q. How does steric hindrance from the benzyloxy group affect catalytic efficiency in asymmetric transformations involving the ethynyl moiety?
- Methodological Answer :
- Chiral Ligand Screening : Test bulky phosphine ligands (e.g., Josiphos or BINAP) to enforce stereocontrol during alkyne functionalization.
- Kinetic Studies : Compare turnover frequencies (TOF) for ethynylbenzene derivatives with/without the benzyloxy group. Steric effects may reduce TOF by 20–40% in bulky systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
